4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate
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Description
4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C25H24N2O6S and its molecular weight is 480.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.13550766 g/mol and the complexity rating of the compound is 800. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Novel Quinazolinone Derivatives : Synthesis of novel quinazolinone derivatives involved the preparation of compounds with structural similarities to the mentioned molecule, which exhibited antimicrobial activity. This demonstrates the chemical versatility and potential biological relevance of such compounds (Habib, Hassan, & El‐Mekabaty, 2012).
- Intermediates in Dye Preparation : Research on naphth[1,2-d]oxazole intermediates for dye preparation involved compounds with related structural motifs, showcasing their utility in synthesizing complex dyes (Katritzky et al., 1993).
Environmental Applications
- Extraction and Analysis of Industrial Effluents : The study on solid-phase extraction of polar benzene- and naphthalenesulfonates from industrial effluents highlights the environmental monitoring applications of related compounds, emphasizing their significance in pollution assessment (Alonso, Castillo, & Barceló, 1999).
Catalysis and Material Science
- Catalysts in Alcohol Oxidation : Sulfonated Schiff base copper(II) complexes have been used as efficient and selective catalysts in alcohol oxidation, indicating the potential catalytic applications of sulfonated compounds in organic synthesis (Hazra, Martins, Silva, & Pombeiro, 2015).
- Hydrotrope Association in Aqueous Solution : The study of hydrotropes, including sodium 4-methylbenzenesulfonate, in aqueous solutions through reaction kinetics, underscores their role in enhancing the solubility of hydrophobic compounds, relevant to various industrial applications (Buurma, Blandamer, & Engberts, 2002).
Analytical Chemistry
- Identification of Aromatic Sulfonates : The development of methods for the unequivocal determination of aromatic sulfonates using ion-pair chromatography/electrospray-mass spectrometry aids in the analysis of compounds with sulfonate groups, crucial for environmental and pharmaceutical analysis (Alonso, Castillo, & Barceló, 1999).
Properties
IUPAC Name |
[4-[(E)-2-benzamido-3-(2-hydroxyethylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-18-7-13-22(14-8-18)34(31,32)33-21-11-9-19(10-12-21)17-23(25(30)26-15-16-28)27-24(29)20-5-3-2-4-6-20/h2-14,17,28H,15-16H2,1H3,(H,26,30)(H,27,29)/b23-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSSNEPIBQTJAK-HAVVHWLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C(C(=O)NCCO)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=C(\C(=O)NCCO)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.